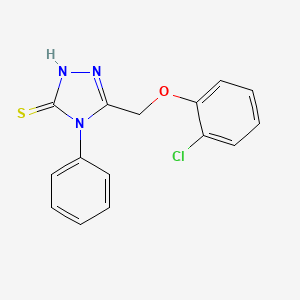
5-(2-chlorophenoxymethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-chlorophenoxymethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, also known as CTZ, is a compound that has been extensively studied for its potential applications in scientific research. CTZ is a thiosemicarbazone derivative that belongs to the class of 1,2,4-triazole compounds. It has been found to possess a wide range of biological activities, including antitumor, antiviral, and antifungal properties.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
Research has shown that derivatives of 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol exhibit significant antibacterial properties. The synthesis process involves reactions with formaldehyde and different amines or thiols, leading to compounds with potential antibacterial applications (Ghattas et al., 2016).
Antitumor Activity
Some derivatives, specifically 3-thio-4-phenyl-5-(2-,4-benzyloxyphenyl)-1,2,4-triazoles, have been synthesized and demonstrated to possess antitumor activities. These findings highlight the potential for these compounds in cancer research and therapy (Григорян et al., 2012).
Corrosion Inhibition
A study on the inhibition efficiency of compounds like 5-[4-(methylthio)benzyl]-4H-1,2,4-triazole-3-thiol (TRD) reveals their significant role in preventing zinc corrosion in acidic media. The relationship between molecular structures and their inhibition efficiencies has been explored, suggesting their application in protecting metals from corrosion (Gece & Bilgiç, 2012).
Electrochemical Behavior
Electrochemical studies on thiotriazoles have provided insights into their electrooxidation processes in aqueous-alcoholic media. These compounds display redox behavior that could be beneficial for electrochemical applications (Fotouhi et al., 2002).
Anti-Inflammatory and Molluscicidal Agents
Research involving the synthesis of fused and non-fused 1,2,4-triazoles with a (2,4-dichlorophenoxy) moiety has demonstrated these compounds' potential as anti-inflammatory and molluscicidal agents. This underscores the diverse biological activities and applications of such derivatives (El Shehry et al., 2010).
Propiedades
IUPAC Name |
3-[(2-chlorophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c16-12-8-4-5-9-13(12)20-10-14-17-18-15(21)19(14)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOKCEDDNKPMMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenoxymethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

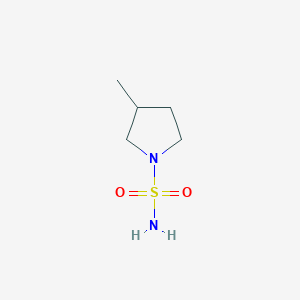

![2-(1-(5-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole](/img/structure/B2588829.png)
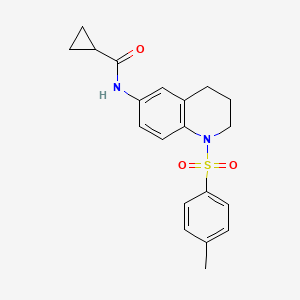
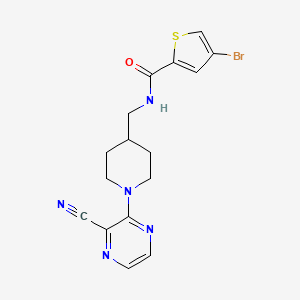
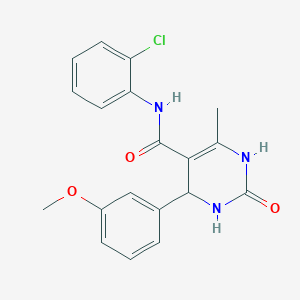
![Methyl 3-{2-[(2-thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2588836.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2588837.png)
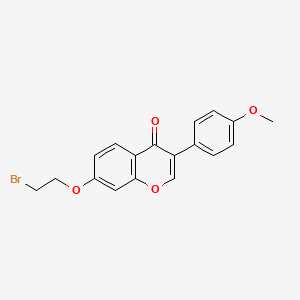
![(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2588839.png)

![N-(4-acetamidophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2588844.png)
![3-(3-hydroxypropyl)-1,7-dimethyl-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2588845.png)
![2-(2,4-Dichlorophenoxy)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2588846.png)